Sialyl Lex tetra
Description
Sialyl Lewis X tetra (sialyl Lex, sLeX) is a tetrasaccharide carbohydrate structure (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) linked to glycoproteins or glycolipids on cell surfaces. It is a critical ligand for E-selectin, mediating leukocyte-endothelial adhesion during inflammation and cancer metastasis . Sialyl Lex is overexpressed in cancers such as ovarian, lung, and myeloid malignancies, where it facilitates hematogenous metastasis by binding to endothelial selectins . It also plays roles in immune regulation, as seen in its altered expression on T cell subsets in asthma .
Properties
CAS No. |
140913-62-8 |
|---|---|
Molecular Formula |
C37H62N2O28 |
Synonyms |
Sialyl Lex tetra |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Metastasis
Sialyl Lex tetra is significantly implicated in the metastatic behavior of various cancers. It serves as a ligand for E-selectin, facilitating the adhesion of cancer cells to the endothelium, which is a critical step in metastasis.
- Colorectal Cancer : A study indicated that increased expression of Sialyl Lex on colorectal cancer cells is associated with enhanced metastatic potential and immune evasion strategies. The research highlights how Sialyl Lex contributes to reduced dendritic cell maturation, impairing the immune response against tumors .
- Non-Small Cell Lung Cancer : Elevated levels of Sialyl Lex have been found in non-small cell lung cancer tissues, correlating with increased E-selectin binding and a higher likelihood of bone metastasis. The expression of Sialyl Lex was linked to the ability of cancer cells to adhere to vascular endothelium, promoting metastasis .
Biomarkers for Cancer Diagnosis
This compound has emerged as a potential biomarker for various cancers due to its specific expression patterns.
- Glycoprotein Profiling : Advanced techniques such as high-density antibody microarrays have been utilized to profile glycoproteins modified with Sialyl Lex. This method allows for rapid screening and has identified numerous glycoproteins associated with cancer, enhancing diagnostic capabilities .
- Prognostic Indicators : Elevated levels of Sialyl Lex have been correlated with poor prognosis in colorectal and lung cancers, suggesting its utility as a prognostic biomarker. Studies show that patients with higher Sialyl Lex expression tend to have worse outcomes .
Immunomodulatory Effects
This compound also plays a significant role in modulating immune responses.
- Chronic Lymphocytic Leukemia : Research indicates that Sialylation, including Sialyl Lex expression, regulates the migration of chronic lymphocytic leukemia cells. The presence of this tetrasaccharide affects the interaction between leukemic cells and the immune system, potentially impacting treatment outcomes .
- Immune Evasion Mechanisms : By altering the recognition patterns of immune cells, Sialyl Lex can help tumors evade immune surveillance. Its expression on tumor cells can inhibit effective immune responses, contributing to tumor progression .
Therapeutic Targets
The unique properties of Sialyl Lex make it an attractive target for therapeutic interventions.
- Targeting E-selectin Interactions : Inhibiting the interactions between Sialyl Lex and E-selectin has been proposed as a strategy to prevent metastasis. Small molecules that block these interactions are under investigation for their potential to enhance the efficacy of existing cancer therapies .
- RNA Aptamers : Research has shown that RNA aptamers can be developed to specifically bind Sialyl Lex, offering an alternative approach for targeting this tetrasaccharide in therapeutic applications .
Data Summary
The following table summarizes key findings related to the applications of this compound across different studies:
Chemical Reactions Analysis
Key Chemical Reactions
The synthesis of Sialyl Lewis x involves several key chemical reactions:
-
Glycosylation: Formation of glycosidic bonds between sugar residues .
-
Fucosylation: Addition of a fucose molecule to the oligosaccharide .
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Deprotection: Removal of protecting groups to reveal desired functional groups .
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Hydrogenation: Reduction of azido groups to amino groups and removal of benzyl groups .
Role of Enzymes
Enzymes such as sialyltransferases and fucosyltransferases play a crucial role in the synthesis of Sialyl Lewis x .
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Sialyltransferases: Catalyze the transfer of sialic acid to specific sugar residues . For example, ST3GAL4 regulates the synthesis of Sialyl Lewis x epitopes in human myeloid leukocytes .
-
Fucosyltransferases: Facilitate the addition of fucose to the oligosaccharide . FUT7 and FUT9 are involved in the synthesis of the Lewis x epitope .
trans-Sialylation
trans-Sialylation is a strategy employed to incorporate sialic acid into oligosaccharides using microbial trans-sialidases . These enzymes regioselectively incorporate sialic acids without the need for activated nucleotides .
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Mechanism: trans-Sialylation occurs via a ping-pong mechanism, where the enzyme forms a stable intermediate through a covalent bond with sialic acid, followed by the transfer of sialic acid to the hydroxyl group at C3 of a βGal p in the acceptor .
-
Specificity: The donor must carry Neu5Acα2-3Gal, and the acceptor galactose in the glycan must be β-linked .
Significance of Sialylation
Sialylation of N-glycans is crucial in various biological processes, including the immune system, pathogen recognition, and cancer . Sialylated IVIg (intravenous immunoglobulin) exhibits enhanced anti-inflammatory activity . Controlled sialylation processes are essential to generate products with consistent activity .
Interactions with Lectins
Sialyl Lewis x interacts with various lectins, such as selectins, which mediate lymphocyte binding to endothelium during inflammation . Galectins, like galectin-3, also recognize terminal sialylated epitopes .
Sialyl Lewis x in Disease
Sialyl Lewis x and related antigens are involved in several diseases:
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Cancer: Sialyl Lewis x is often overexpressed in cancer cells, promoting metastasis .
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Inflammation: It mediates leukocyte adhesion to endothelial cells, contributing to inflammatory processes .
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Miscarriage: Aberrant expression of Sialyl Lewis x and related antigens has been observed in spontaneous and recurrent miscarriages .
Inhibitors of Selectin-Mediated Cell Adhesion
Modified Sialyl Lewis x analogs have been developed as inhibitors of selectin-mediated cell adhesion . These inhibitors can be used to prevent inflammation and rejection in kidney transplantation .
Analytical Techniques
Various analytical techniques are used to characterize Sialyl Lewis x and its interactions:
Comparison with Similar Compounds
Sialyl Lex vs. Sialyl Lea
Structural Differences :
- Sialyl Lea (sLea) : Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAc.
- Sialyl Lex : Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc.
The fucose residue is linked to different positions (C3 vs. C4) on GlcNAc.
- Expression and Function: Sialyl Lex: Highly expressed in lung and ovarian cancers; binds E-selectin to promote metastasis . Sialyl Lea: Predominant in pancreatic and gastrointestinal cancers; associated with poor prognosis due to enhanced blood-borne dissemination .
- Clinical Relevance: Sialyl Lex is a biomarker for aggressive ovarian cancer, while sialyl Lea is used diagnostically in pancreatic cancer .
Sialyl Lex vs. Sialyl 6-Sulfo Lex and Cyclic Sialyl 6-Sulfo Lex
Structural Modifications :
Functional Differences :
- Ligand Efficiency :
- Sialyl 6-Sulfo Lex (6*-sulfo isomer) is a superior L-selectin ligand compared to non-sulfated sialyl Lex, enhancing lymphocyte homing to inflamed tissues .
- The 6-sulfo isomer (sulfate on GlcNAc) lacks E- or L-selectin binding capacity .
- Immune Regulation :
- Sialyl 6-Sulfo Lex is overexpressed on CCR4+CCR7− effector memory T cells in asthmatic children, correlating with eosinophil counts and IgE levels .
Cyclic sialyl 6-Sulfo Lex negatively correlates with serum IgE, suggesting a regulatory role in Th2 inflammation .
Disease Associations :
Sialyl Lex vs. Other Lewis Antigens
| Compound | Structure | Key Features | Disease Relevance |
|---|---|---|---|
| Lewis X (Lex) | Galβ1-4[Fucα1-3]GlcNAc | Neutral glycan; precursor for sialyl Lex. | Expressed in embryogenesis and cancer . |
| Lewis A (Lea) | Galβ1-3[Fucα1-4]GlcNAc | Non-sialylated; associated with gastrointestinal cancers . | Diagnostic marker for pancreatic cancer . |
| 6-Sulfo Lewis X | Galβ1-4Fucα1-3GlcNAc | Sulfated variant; binds chemokines but not selectins . | Limited role in adhesion . |
Key Research Findings
- Cancer Biology: Sialyl Lex expression in ovarian cancer cells (RMG-1-h line) correlates with peritoneal dissemination due to enhanced adhesion via ELAM-1 .
Inflammation and Immunity :
Therapeutic Targeting :
- Sialyl Lex inhibitors (e.g., Glycomimetics’ pan-selectin blockers) show promise in treating acute respiratory distress syndrome (ARDS) by preventing neutrophil extravasation .
Preparation Methods
Linear Assembly via Sequential Glycosylation
The linear approach involves stepwise addition of monosaccharides to build the tetrasaccharide backbone. A landmark study by Kochetkov et al. (1998) demonstrated this method using thioglycoside donors activated by dimethyl(methylthio)sulfonium triflate (DMTST). The synthesis began with a galactose-thioglycoside donor, which was coupled to a glucosamine acceptor to form a disaccharide. Subsequent fucosylation and sialylation steps achieved the full tetrasaccharide in 18% overall yield. Challenges included low reactivity of the sialyl donor and the need for meticulous protective group tuning to ensure regioselectivity.
Convergent Strategies for Improved Efficiency
Convergent synthesis, which combines pre-assembled disaccharide blocks, has addressed yield limitations. Baba et al. (1998) reported a [AB + CD] strategy, coupling a sialyl-lactosamine donor (AB) with a fucosylated lactose acceptor (CD). Using p-tolyl thioglycosides and N-iodosuccinimide (NIS)-Triflic acid (TfOH) activation, the team achieved 29% overall yield—a significant improvement over linear methods. Key innovations included:
-
Regioselective benzylidene ring-opening to expose the 3-OH group for fucosylation.
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Stereodifferentiated sialylation using a sialyl chloride donor with axial orientation control.
Chemoenzymatic Approaches
Enzymatic synthesis leverages the specificity of glycosyltransferases to overcome challenges in chemical glycosylation. Two enzymatic systems have been pivotal: sialyltransferases for α2,3-sialylation and α1,3-fucosyltransferases for terminal fucose addition.
Enzymatic Sialylation and Fucosylation
Wang et al. (2008) developed a chemoenzymatic route using a sialyltransferase to synthesize the sialyl-α2,3-lactosamine core, followed by chemical fucosylation. The enzymatic step achieved >90% yield, while the chemical fucosylation with NIS-TfOH yielded 68%. This hybrid approach reduced the number of protective groups required, streamlining the synthesis.
One-Pot Multienzyme Systems
A breakthrough came with the integration of fucose kinase/GDP-fucose pyrophosphorylase (FKP) and α1,3-fucosyltransferase in a one-pot system. This method enabled gram-scale production of SLeˣ with 74% yield by recycling GTP and ATP in situ. The system accommodated non-natural fucose analogues (e.g., 5-azido-fucose), facilitating the synthesis of SLeˣ derivatives for structural-activity studies.
Comparative Analysis of Synthetic Methods
The table below summarizes key metrics for representative SLeˣ syntheses:
Table 1: Efficiency Metrics for SLeˣ Preparation Methods
Innovations in Protecting Group Strategies
Protective group selection critically impacts synthetic efficiency. The Nicolaou group (1991) pioneered the use of 2-(trimethylsilyl)ethyl (TMSEt) groups for temporary protection, allowing sequential deprotection without affecting benzyl or acetyl groups. Later work introduced 4-methoxybenzyl (PMB) ethers, which could be selectively removed under mild oxidative conditions to expose hydroxyl groups for glycosylation.
Q & A
Q. How to ethically justify animal studies investigating this compound’s role in metastatic niches?
- Methodological Answer : Follow ARRIVE 2.0 guidelines: justify sample size via power analysis, minimize suffering via early endpoints (e.g., tumor volume ≤1.5 cm³), and use anesthesia (isoflurane) during imaging. Include a statement from institutional IACUC approval (e.g., Protocol #XYZ) and deposit raw imaging data in public repositories (e.g., Figshare) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
